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Compound of Interest

2-(2,3-Dichlorophenyl)-2-
Compound Name:
methoxyacetic acid

CAS No.: 35599-99-6

Cat. No.: B7974651

Get Quote

Executive Summary

2-(2,3-Dichlorophenyl)-2-methoxyacetic acid (CAS 35599-99-6) is a functionalized
phenylacetic acid derivative characterized by a 2,3-dichlorophenyl moiety and an alpha-
methoxy group.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the
synthesis of diketopiperazine-based oxytocin antagonists (e.g., as described in ICOS
Corporation patent portfolios). Its structural rigidity and electronic properties—conferred by the
ortho/meta-dichloro substitution—make it a valuable scaffold for optimizing ligand-receptor
binding interactions in G-protein coupled receptors (GPCRS).

Chemical Profile & Physicochemical Properties[2][3]
[4][5][6][7][8]

Identity & Nomenclature
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Property Specification

IUPAC Name 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid
CAS Number 35599-99-6

Molecular Formula CoHsCl203

Molecular Weight 235.06 g/mol

SMILES COC(C(=0)O)C1=C(C(=CC=C1)CI)CI
Appearance White to off-white crystalline solid

Value

Parameter . . Context
(Experimental/Predicted)

Melting Point 98-102 °C Solid-state handling

Boiling Point ~340 °C (at 760 mmHQ) Decomposition risk at high T
Stronger acid than acetic acid

pKa ~3.2-3.5

due to -| effect of Cl and OMe

LogP ~2.1 Moderate lipophilicity

Soluble in MeOH, DCM,
Solubility DMSO; Sparingly soluble in Organic synthesis compatible

water

Synthetic Pathways & Methodology

The synthesis of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid generally proceeds via the
modification of 2,3-dichlorobenzaldehyde or 2,3-dichloromandelic acid. The introduction of the
methoxy group at the alpha position is the critical step, often requiring precise control to
prevent racemization if a chiral product is desired.

Route A: From 2,3-Dichlorobenzaldehyde (The Mandelic
Acid Route)
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This is the standard industrial approach, utilizing the Jocic-type reaction or cyanohydrin
synthesis followed by O-methylation.

Step 1: Cyanohydrin Formation

» Reagents: 2,3-Dichlorobenzaldehyde, NaCN (or TMSCN), Znl2 (catalyst).

e Mechanism: Nucleophilic attack of cyanide on the carbonyl carbon.

e Outcome: 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile.

Step 2: Hydrolysis to Mandelic Acid Derivative

e Reagents: Conc. HCI, Reflux.[2]

e Outcome: 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid (2,3-Dichloromandelic acid).
Step 3: O-Methylation (Williamson Ether Synthesis Variant)

» Reagents: Dimethyl sulfate (Me2S0a4) or Methyl lodide (Mel), NaH or Ag20.

e Protocol:

[¢]

Dissolve 2,3-dichloromandelic acid in dry THF/DMF.

[¢]

Add 2.2 equivalents of NaH (to deprotonate both carboxyl and hydroxyl groups).

[e]

Add Mel (controlled addition) to selectively methylate the alkoxide.

o

Note: Over-methylation to the methyl ester may occur; saponification (LIOH/THF) restores
the acid.

Route B: From 2-(2,3-Dichlorophenyl)-2-oxoacetic Acid

e Precursor: 2-(2,3-Dichlorophenyl)-2-oxoacetic acid (CAS 93942-57-5).
o Method: Reductive alkylation or ketalization followed by reduction.

« Utility: Useful for introducing chirality via asymmetric hydrogenation before methylation.
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Visualization of Synthetic Logic
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Figure 1: Primary synthetic routes to 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid.

Applications in Drug Development
Oxytocin Antagonists (ICOS Portfolio)

Research by ICOS Corporation (now part of Eli Lilly) identified substituted diketopiperazines as
potent oxytocin antagonists.

e Role: The 2-(2,3-dichlorophenyl)-2-methoxyacetyl moiety serves as a critical "cap” or side
chain on the diketopiperazine core.

e Mechanism: The 2,3-dichloro substitution pattern provides steric bulk that locks the molecule
into a bioactive conformation, while the methoxy group acts as a hydrogen bond acceptor,
interacting with specific residues in the oxytocin receptor pocket.

» Chirality: The biological activity is often stereospecific. The (R)- or (S)- enantiomer is
selected based on structure-activity relationship (SAR) studies.

Chiral Resolving Agents

Similar to Mosher's acid (MTPA) or Mandelic acid, this compound can be used to resolve chiral
amines or alcohols. The distinct NMR anisotropy induced by the electron-poor 2,3-
dichlorophenyl ring aids in determining the absolute configuration of secondary alcohols via *H
NMR analysis.

Experimental Protocol: Laboratory Scale Synthesis
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Objective: Synthesis of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid from 2,3-
dichloromandelic acid.

e Setup: Flame-dried 250 mL round-bottom flask, N2 atmosphere.

¢ Reactants:

[¢]

2,3-Dichloromandelic acid: 5.0 g (22.6 mmol)

[¢]

Sodium Hydride (60% in oil): 2.0 g (50.0 mmol)

[e]

lodomethane (Mel): 3.5 g (24.8 mmol)

o

Solvent: Anhydrous THF (50 mL)

e Procedure:

[¢]

Cool the NaH suspension in THF to 0 °C.

[e]

Add 2,3-dichloromandelic acid dropwise (solution in THF). Evolution of Hz gas will be
vigorous.

Stir for 30 min at 0 °C to ensure dianion formation.

[e]

o

Add Mel dropwise.[3]

[¢]

Allow to warm to Room Temperature (RT) and stir for 4 hours.

o Workup:

o Quench with 1IN HCI (carefully) until pH < 2.

o Extract with Ethyl Acetate (3 x 50 mL).

o Wash organic phase with Brine, dry over MgSOa.

o Concentrate in vacuo.
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 Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography
(SiO2, Hex:EtOACc gradient).

Safety & Handling (MSDS Summatry)

Hazard Class Statement Precaution

] Causes severe skin burns and Wear nitrile gloves, lab coat,
Skin Corr. 1B
eye damage. and safety goggles.

Do not eat/drink in the lab.
Acute Tox. 4 Harmful if swallowed.
Wash hands after use.

) Toxic to aquatic life with long- Dispose of as hazardous
Environmental . .
lasting effects. chemical waste.

Storage: Store at 2—8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-methoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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